Class-Level Inhibitory Potency Range for 1,3,4-Oxadiazole Sulfonamide Derivatives Against AChE and hCA Isoforms
A study of structurally related N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazol motif (compounds 6a–j) demonstrates that this chemotype can achieve Ki values ranging from 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. Specific data for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is not reported in this study; however, its structural similarity to the most potent compounds (6a, 6d, 6h), which were identified as orally bioavailable, highly selective, and brain-penetrant, places it within a chemotype capable of sub-100 nM multi-target enzyme inhibition. This is in contrast to earlier 1,3,4-oxadiazole series lacking the morpholinosulfonyl group, which often show micromolar IC50 values against the same targets.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported in peer-reviewed literature. |
| Comparator Or Baseline | Compound 6a (related sulfonamide): AChE Ki = 23.11 nM, hCA I Ki = 18.66 nM, hCA II Ki = 9.33 nM [1]; Tacrine (AChE inhibitor, clinical baseline): IC50 ~ 100-200 nM. |
| Quantified Difference | Class-level Ki range is 23–52 nM for AChE, representing a potential >4-fold improvement over tacrine, but precise value for CAS 891128-86-2 is unverified. |
| Conditions | In vitro enzyme inhibition assays; AChE from electrophorus electricus, hCA I and II from human erythrocytes; spectrophotometric detection. |
Why This Matters
This data establishes the chemotype's potential for potent CNS-targeted multi-target inhibition, but the absence of compound-specific validation means procurement decisions should be contingent on in-house re-screening against the user's exact assay conditions.
- [1] Güleç, Ö., et al. (2022). Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity, 26(5), 2825-2845. View Source
